4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves one-pot synthesis methods or multi-step reactions that incorporate various functional groups into the pyrimidine core. For instance, novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties have been synthesized from starting materials such as ethyl acetoacetate, thiourea, 3-pyridinylmethyl chloride hydrochloride, and substituted anilines through multi-step reactions. These synthesis processes are characterized by their efficiency and versatility, enabling the incorporation of different substituents to tailor the compound's properties (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine, is often elucidated using spectroscopic and crystallographic techniques. These analyses reveal the arrangement of atoms within the molecule, the conformation of different rings, and the presence of non-covalent interactions that can influence the compound's physical and chemical properties. For example, investigations based on non-covalent interactions in pyrimidine derivatives have utilized techniques like FT-IR, FT-Raman, NMR, and X-ray diffraction to characterize the synthesized compounds (Zhang et al., 2018).
Scientific Research Applications
Nonlinear Optical Properties
4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine and its derivatives have been studied for their promising applications in nonlinear optics (NLO). Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been used to analyze these compounds, showing significant NLO characteristics, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antiviral Properties
These compounds have also been explored for their antiviral properties. Specifically, pyrimidine derivatives have been synthesized and investigated as potential antiviral agents, including activity against herpes simplex virus (HSV) (Nasr & Gineinah, 2002).
Antimicrobial Activity
The antimicrobial activity of 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine derivatives has been studied. Synthesized compounds have demonstrated effectiveness in this area, contributing to the development of new antimicrobial drugs (Rathod & Solanki, 2018).
Antihypertensive Activity
Research has also been conducted on the antihypertensive activity of similar pyrimidine derivatives. These studies aim to create molecules with enhanced biological activity and reduced side effects for clinical use in treating hypertension (Rana, Kaur, & Kumar, 2004).
Electronic and Photophysical Properties
Investigations into the electronic and photophysical properties of pyrimidine derivatives have been carried out. These studies focus on the charge transfer materials for potential use in electronic applications (Irfan, 2014).
properties
IUPAC Name |
4-phenyl-6-(pyridin-3-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-6-14(7-3-1)15-9-16(19-12-18-15)20-11-13-5-4-8-17-10-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJXXEWTHZBIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine |
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